Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol
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Overview
Description
Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol is a complex organic compound that features a combination of acetic acid, bromine, phenyl, and dimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol typically involves multiple steps. One common method includes the bromination of a phenylmethyl compound followed by the introduction of a dimethylsilyl group. The final step involves the addition of acetic acid to form the desired compound. Reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as distillation and crystallization are essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine or phenyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and phenyl groups can participate in binding interactions, while the dimethylsilyl group may influence the compound’s stability and reactivity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (3-bromophenyl)methyl ester: Shares the bromophenyl group but lacks the dimethylsilyl and propan-1-ol components.
Bromoacetic acid methyl ester: Contains a bromine atom and acetic acid but differs in its ester structure.
Uniqueness
Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
61676-45-7 |
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Molecular Formula |
C14H23BrO3Si |
Molecular Weight |
347.32 g/mol |
IUPAC Name |
acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol |
InChI |
InChI=1S/C12H19BrOSi.C2H4O2/c1-15(2,10-6-9-14)12(13)11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,12,14H,6,9-10H2,1-2H3;1H3,(H,3,4) |
InChI Key |
CIZSNFDIWIDEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(CCCO)C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
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